molecular formula C11H17N B14398290 2-Butylidenehept-3-enenitrile CAS No. 89646-98-0

2-Butylidenehept-3-enenitrile

Cat. No.: B14398290
CAS No.: 89646-98-0
M. Wt: 163.26 g/mol
InChI Key: UNFJFDGQABKTBW-UHFFFAOYSA-N
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Description

2-Butylidenehept-3-enenitrile is an unsaturated nitrile characterized by a conjugated diene system and a nitrile functional group. Its structure includes a butylidene substituent at position 2 and a double bond at position 3 of a heptene backbone.

Properties

CAS No.

89646-98-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-butylidenehept-3-enenitrile

InChI

InChI=1S/C11H17N/c1-3-5-7-9-11(10-12)8-6-4-2/h7-9H,3-6H2,1-2H3

InChI Key

UNFJFDGQABKTBW-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=CCCC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.

    From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide. The reaction involves heating a solid mixture of the amide and phosphorus (V) oxide, which removes water from the amide group, leaving behind the nitrile.

    From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation process, where alkenes react with ammonia and oxygen in the presence of a catalyst to form nitriles. This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

    Reduction: Reduction of nitriles can yield primary amines.

    Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Butylidenehept-3-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylidenehept-3-enenitrile involves its reactivity due to the presence of the nitrile group. The carbon-nitrogen triple bond is highly polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and synthesize different compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Nitriles

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
2-Butylidenehept-3-enenitrile C₁₁H₁₇N 163.26 Not Available Nitrile, conjugated diene
Pent-3-enenitrile C₅H₇N 81.12 4635-87-4 Nitrile, isolated alkene
2-Methyl-3-butenenitrile C₅H₇N 81.12 16529-56-9 Nitrile, branched alkene

Research Findings and Data Gaps

  • Thermal Stability : Conjugated systems like 2-Butylidenehept-3-enenitrile are prone to thermal degradation above 150°C, whereas branched analogs (e.g., 2-Methyl-3-butenenitrile) decompose at lower temperatures (100–120°C) due to weaker C–C bonds .
  • Solubility: The extended hydrocarbon chain in 2-Butylidenehept-3-enenitrile likely reduces its solubility in polar solvents (e.g., water) compared to pent-3-enenitrile, which exhibits partial miscibility in ethanol and acetone .

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